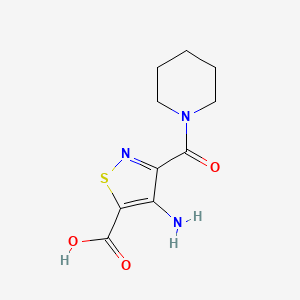

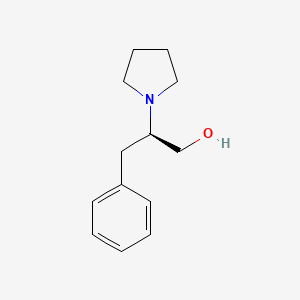

![molecular formula C9H12N4O B1478544 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol CAS No. 2091295-85-9](/img/structure/B1478544.png)

2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol

Übersicht

Beschreibung

The compound “2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol” belongs to the class of organic compounds known as pyrazines and pyrazoles. These are polycyclic aromatic compounds containing a pyrazine and a pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The exact structure would depend on the arrangement of the atoms and the presence of the functional groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrazines and pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some general properties of similar compounds include a certain density, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been found to have antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Synthesis of Triazolopyrazin-3-amines

The compound can be used in the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines . This process involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives .

Use in Antimicrobial Agents

The compound can be used in the development of new antimicrobial agents. The antimicrobial agents on the market have various drawbacks, such as narrow antimicrobial spectrum, limited activity, potential toxicity, and gradually developing microbial resistance . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .

4. Use in the Treatment of Proliferative Disorders [1,2,4]triazolo[4,3-a]pyrazin-3-amines, which can be synthesized from the compound, are employed as modulators in FGFR2 genes for the treatment of proliferative disorders, including cancers .

5. Use in the Optimization of NR2B Antagonists [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives are potentially active structures that can be used in the optimization of NR2B antagonists .

6. Use in the Synthesis of Biologically Important Derivatives The compound can be used in the synthesis of biologically important [1,2,4]triazolo[1,5-a]pyrazin-2-amine derivatives because of their easily synthetic procedures and exceptional yields .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrazine derivatives have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

Related compounds have been shown to interact with their targets, leading to significant activity against mycobacterium tuberculosis .

Biochemical Pathways

Related compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .

Pharmacokinetics

A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its cyclic form showed improved plasma exposure .

Result of Action

Related compounds have been reported to show superior cytotoxic activities against certain cell lines .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-6-ethyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-2-6-5-13-8(9(14)11-6)3-7(4-10)12-13/h3,5H,2,4,10H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWXOTXKOODWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN2C(=CC(=N2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

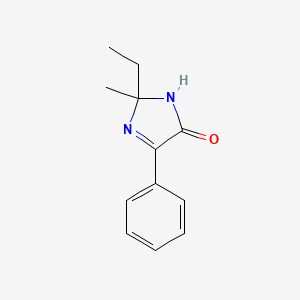

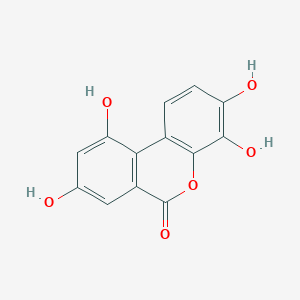

![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)

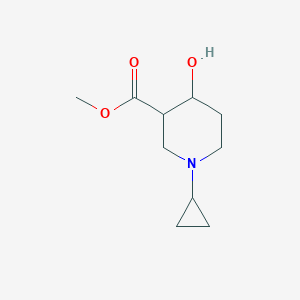

![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)

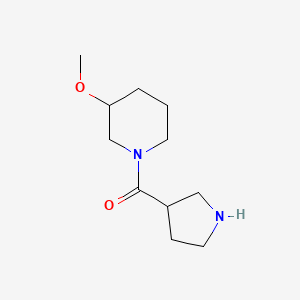

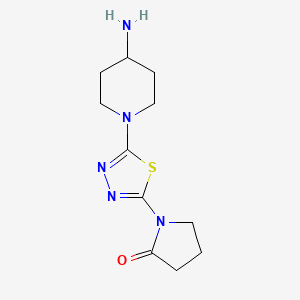

![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)